molecular formula C18H19N3O4S2 B2574234 (E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 868213-75-6

(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2574234
CAS No.: 868213-75-6
M. Wt: 405.49
InChI Key: CHBONHQQUYIZHE-RMKNXTFCSA-N
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Description

(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide and its derivatives have been a subject of interest in the synthesis of novel heterocyclic compounds. Aleksandrov et al. (2021) described the synthesis of a similar compound, N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, and its subsequent chemical reactions. The compound underwent various electrophilic substitution reactions, indicating its potential as a versatile intermediate in organic synthesis (Aleksandrov et al., 2021).

Biological Studies and Antimicrobial Activity

In another study, Patel et al. (2015) synthesized a series of novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized using various spectral methods and were evaluated for their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).

Polymer Synthesis and Metal Ion Selectivity

The synthesis of N-heterocyclic acrylamide monomers and their conversion to polymers for use as chelating agents in metal ion selectivity was discussed by Al-Fulaij et al. (2015). They highlighted the specific selectivity of poly[N-(benzo[d]thiazol-2-yl)acrylamide] to various metal ions, demonstrating its potential in applications like water treatment and purification (Al-Fulaij, Elassar, & El-asmy, 2015).

Antitumor Activity and Drug Design

Matiichuk et al. (2020) explored the antitumor potential of derivatives of a similar compound, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde. They synthesized various derivatives and found one compound in particular that showed superior antitumor activity compared to reference drugs like 5-fluorouracil and cisplatin. This indicates the potential of such compounds in the development of new antitumor agents (Matiichuk et al., 2020).

Properties

IUPAC Name

(E)-N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-2-3-10-19-27(23,24)14-7-8-15-16(12-14)26-18(20-15)21-17(22)9-6-13-5-4-11-25-13/h4-9,11-12,19H,2-3,10H2,1H3,(H,20,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBONHQQUYIZHE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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